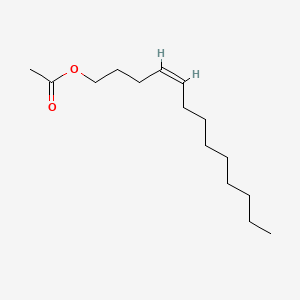
(Z)-4-Tridecen-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-Tridecen-1-yl acetate is a useful research compound. Its molecular formula is C15H28O2 and its molecular weight is 240.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pheromone-Based Pest Control
The primary application of (Z)-4-Tridecen-1-yl acetate is in integrated pest management (IPM) strategies. It is utilized to control the tomato pinworm (Keiferia lycopersicella), which is a significant pest affecting tomato crops. The pheromone works by attracting male moths, leading them to traps or disrupting their mating patterns, ultimately reducing the pest population.
Key Benefits:
- Targeted Action: Specifically targets pest species without harming beneficial insects.
- Reduced Chemical Use: Lowers reliance on broad-spectrum insecticides, promoting environmental sustainability.
Human Health and Safety Assessments
Numerous studies have evaluated the safety profile of this compound. According to assessments by the U.S. Environmental Protection Agency (EPA), this compound has been classified as having low acute toxicity. For instance, its acute inhalation LC50 value exceeds 2.5 mg/L in rat studies, indicating a low risk of adverse health effects at typical exposure levels .
Efficacy in Tomato Crops
A series of field trials conducted to evaluate the effectiveness of this compound for controlling tomato pinworm populations demonstrated significant reductions in pest numbers when used in conjunction with other IPM tactics. The trials indicated that traps baited with this pheromone captured a substantial percentage of male moths, leading to decreased mating success and lower larval populations .
Results Summary:
| Trial Location | Treatment | Male Moth Capture Rate (%) | Larval Population Reduction (%) |
|---|---|---|---|
| Farm A | Pheromone Trap | 75% | 60% |
| Farm B | Pheromone Trap + Insecticide | 85% | 80% |
Comparative Studies with Other Pheromones
Comparative studies have shown that this compound is effective when used alongside other pheromones such as (E)-4-tridecen-1-yl acetate. These studies suggest that using a blend of pheromones can enhance trapping efficiency and further disrupt mating behaviors among target pests .
Regulatory Status and Future Directions
This compound has been registered with the EPA for use in agricultural settings, particularly for tomato crops. Ongoing research aims to explore its potential applications against other lepidopteran pests and to refine its use within IPM frameworks.
Future Research Areas:
- Broader Pest Spectrum: Investigating its efficacy against additional pest species.
- Formulation Improvements: Developing more effective delivery systems for pheromone application.
Eigenschaften
CAS-Nummer |
65954-19-0 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
[(Z)-tridec-4-enyl] acetate |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h10-11H,3-9,12-14H2,1-2H3/b11-10- |
InChI-Schlüssel |
DUCVQKMNGSZPAV-KHPPLWFESA-N |
SMILES |
CCCCCCCCC=CCCCOC(=O)C |
Isomerische SMILES |
CCCCCCCC/C=C\CCCOC(=O)C |
Kanonische SMILES |
CCCCCCCCC=CCCCOC(=O)C |
Key on ui other cas no. |
65954-19-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















